molecular formula C13H14N4O2S B2918139 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034410-85-8

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2918139
CAS No.: 2034410-85-8
M. Wt: 290.34
InChI Key: RJYZQTRJVPZURX-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, pyrrolidine ring, and methylthio-substituted pyridine ring contributes to its diverse chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a non-steroidal agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . Additionally, it stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 1,2,4-oxadiazole ring through the cyclization of appropriate nitrile oxides with amidoximes. The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an electrophilic intermediate. The final step involves the coupling of the methylthio-substituted pyridine ring through a condensation reaction, often facilitated by a coupling reagent such as EDCI or DCC under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The presence of multiple heterocyclic rings makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-4-yl)methanone
  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-2-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c1-20-12-10(3-2-5-14-12)13(18)17-6-4-9(7-17)11-15-8-19-16-11/h2-3,5,8-9H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYZQTRJVPZURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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